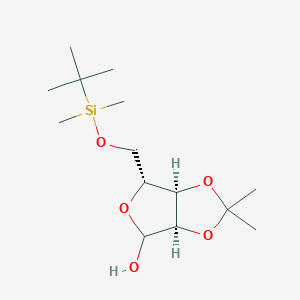

![molecular formula C₁₀H₁₁NO₃ B1140055 [(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate CAS No. 54758-75-7](/img/structure/B1140055.png)

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

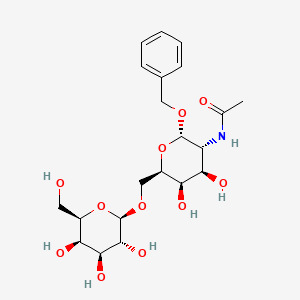

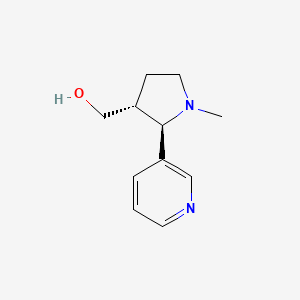

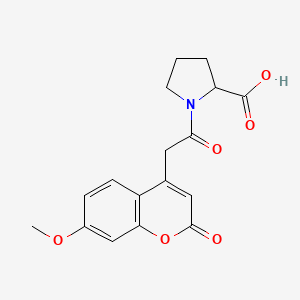

“[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate” is a chemical compound with the molecular formula C₁₀H₁₁NO₃. It has been studied in the context of synthesizing new triphenyltin (IV) complexes .

Synthesis Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Molecular Structure Analysis

The compound has been involved in the creation of a macrocyclic tetramer. In this tetramer, the five-coordinate tin atoms have distorted trigonal bipyramidal geometries. The carboxylate ligands bridge adjacent tin atoms and coordinate in the zwitterionic form with the phenolic proton moved to the nearby nitrogen atom .Chemical Reactions Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .科学研究应用

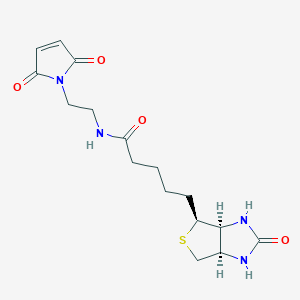

Antimicrobial and Anticancer Agents

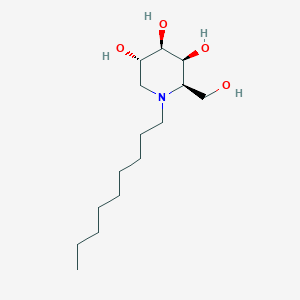

The compound has been explored for its in vitro antimicrobial activity against multidrug-resistant pathogens . The structure-dependent antimicrobial activity was observed against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile . This makes it a promising scaffold for the development of novel antimicrobial and anticancer agents .

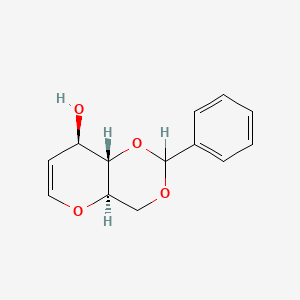

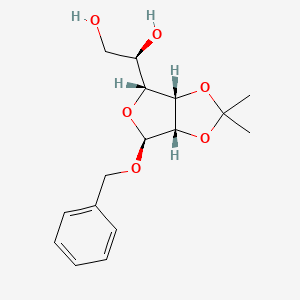

Synthesis of Benzoxazoles

A series of 2-methyl-benzoxazoles have been synthesized starting from 2-hydroxy-acetophenones via a one-pot three steps reaction . Hydroxylamonium salt has been used as an amidation agent. The reaction occurs with different anions, but the best results are achieved with hydroxylamonium hydrchloride .

Luminescence Properties

The compound has been used in the development of fluorescent probes and biological imaging . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are summarized .

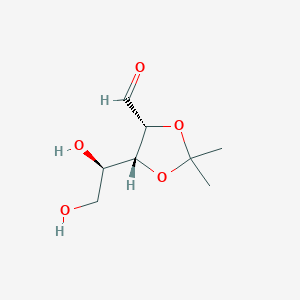

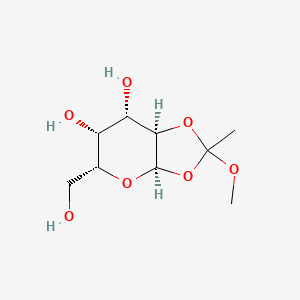

Biocatalyzed Synthesis of α-Hydroxy Ketones

The compound can be employed for robust and facile production of 2-hydroxyacetophenone from racemic styrene oxide . This system allows for biocatalyzed in vivo synthesis of α-hydroxy ketones from racemic epoxide starting material .

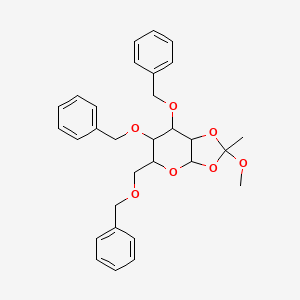

Synthesis of Novel Bis Schiff Base

A novel bis Schiff base derived from 2-hydroxyacetophenone has been synthesized . Its structure was confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra .

Synthesis of 1-Benzyl-2-Butyl-4-Chloroimidazole

A series of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids was synthesized in excellent yields via one-pot condensation of acetophenone derivatives .

属性

IUPAC Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZAIMNRXPJNW-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C)/C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。